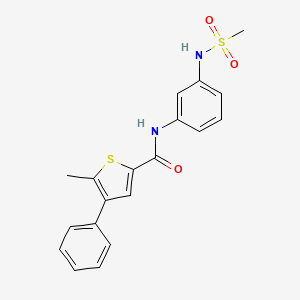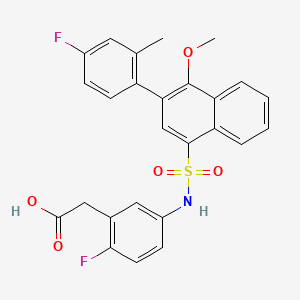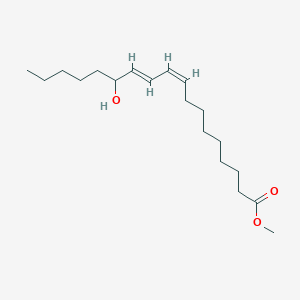
13-HODE methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a metabolite of linoleic acid produced by the action of 15-lipoxygenase in various cells, including endothelial cells, leukocytes, and tumor cells . This compound is known for its biological activities, including the inhibition of tumor cell adhesion to the endothelium and the downregulation of IRGpIIb/IIIa receptor expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-HODE methyl ester typically involves the esterification of 13-Hydroxy-9Z,11E-octadecadienoic acid. One common method is the reaction of the free acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . Another method involves the use of trimethylchlorosilane and methanol at room temperature, which offers mild reaction conditions and good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
13-HODE methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized fatty acid derivatives.
Reduction: The corresponding alcohol, 13-Hydroxy-9Z,11E-octadecadienoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
13-HODE methyl ester has a wide range of scientific research applications:
Mecanismo De Acción
The biological effects of 13-HODE methyl ester are primarily mediated through its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in the regulation of gene expression related to lipid metabolism, inflammation, and cell proliferation . By activating PPARγ, this compound can inhibit tumor cell adhesion, reduce inflammation, and modulate other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
9-Hydroxy-10E,12Z-octadecadienoic acid (9-HODE): Another hydroxylated linoleic acid derivative with similar biological activities.
15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid (15-HETE): A metabolite of arachidonic acid with anti-inflammatory and anti-cancer properties.
Uniqueness
13-HODE methyl ester is unique due to its specific interaction with PPARγ and its role in inhibiting tumor cell adhesion. Its methyl ester form enhances its lipophilicity, making it more suitable for certain analytical and research applications .
Propiedades
Fórmula molecular |
C19H34O3 |
|---|---|
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
methyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+ |
Clave InChI |
ZVMLLPSSQZSZOA-GDVMHIJESA-N |
SMILES isomérico |
CCCCCC(/C=C/C=C\CCCCCCCC(=O)OC)O |
SMILES canónico |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)
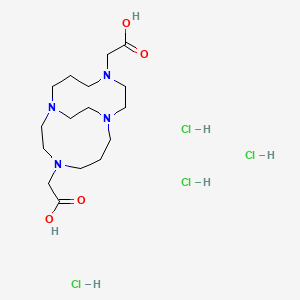
![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
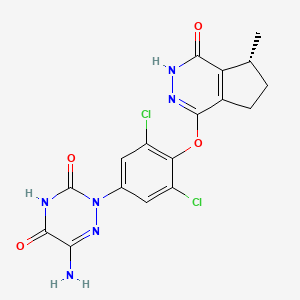


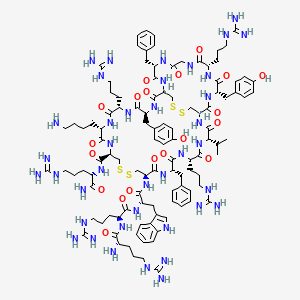
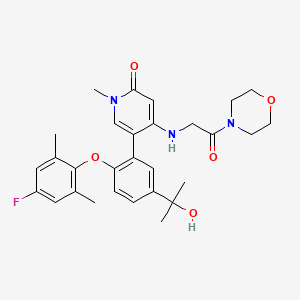
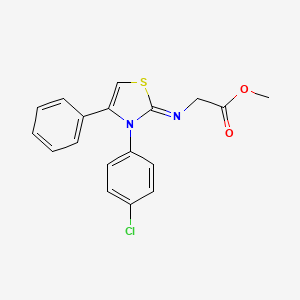
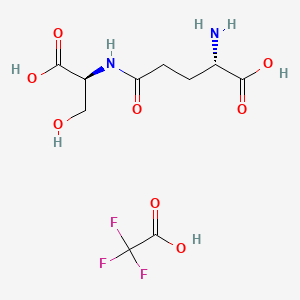
![methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B15138364.png)
![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
